Furosine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

157974-36-2 |

|---|---|

Molecular Formula |

C12H20Cl2N2O4 |

Molecular Weight |

327.20 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 |

InChI Key |

HRTZJJIVKJREPV-WWPIYYJJSA-N |

Isomeric SMILES |

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |

Synonyms |

(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Furosine Dihydrochloride: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine dihydrochloride, the hydrochloride salt of furosine (ε-N-(2-furoylmethyl)-L-lysine), is a significant compound formed during the early stages of the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating and is prevalent in food processing and storage. Furosine serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the Maillard reaction in various products, particularly in the food and dairy industries.[1] Its formation from the Amadori product, fructosyl-lysine, through acid hydrolysis makes it a reliable indicator of thermal processing.[2] Beyond its role as a quality indicator, furosine and other advanced glycation end-products (AGEs) are of interest to researchers due to their potential implications in various health conditions, including diabetes.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for scientific and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀Cl₂N₂O₄ | [5] |

| Molecular Weight | 327.20 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [5] |

| Purity | ≥ 97% | [5] |

| CAS Number | 157974-36-2 | [5] |

Synthesis of this compound Reference Material

A direct, high-yield synthesis of this compound from L-lysine is not extensively detailed in readily available literature. However, a reliable method for the preparation of a this compound reference material has been established. This method involves the reaction of N-acetyllysine with glucose to form the Amadori product, followed by acid hydrolysis to yield furosine, which is then purified as its dihydrochloride salt.

Experimental Protocol: Preparation of Furosine and Pyridosine Reference Material

This protocol is adapted from the method described by Henle et al. (1994) for the preparation of furosine and pyridosine reference materials.[6]

Materials:

-

N-acetyllysine

-

Glucose

-

7.8 N Hydrochloric Acid (HCl)

-

Cation-exchange resin (e.g., Dowex 50W-X8)

-

Deionized water

-

Rotary evaporator

-

Heating apparatus (e.g., oven or heating block)

-

Chromatography column

Procedure:

-

Reaction of N-acetyllysine and Glucose:

-

Mix N-acetyllysine and glucose in a suitable reaction vessel.

-

Heat the mixture in a dry state at 90°C for 4 hours. This promotes the formation of the Amadori product.

-

-

Acid Hydrolysis:

-

After cooling, add 7.8 N HCl to the reaction mixture.

-

Heat the mixture to induce acid hydrolysis, which converts the Amadori product to furosine and pyridosine. The exact temperature and duration of hydrolysis should be optimized based on the scale of the reaction.

-

-

Purification by Cation-Exchange Chromatography:

-

Load the hydrolyzed mixture onto a prepared cation-exchange chromatography column.

-

Elute the column with a suitable gradient of HCl to separate furosine and pyridosine from other reaction components.

-

Collect the fractions containing furosine, monitoring the elution profile using an appropriate analytical technique (e.g., thin-layer chromatography or HPLC).

-

-

Isolation of this compound:

-

Combine the furosine-containing fractions.

-

Remove the solvent using a rotary evaporator under reduced pressure.

-

The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their corresponding experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of furosine. An ion-pair reversed-phase HPLC method with UV detection is frequently employed.

This protocol is based on the method described by Tekliye et al. (2019).

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard (for calibration)

-

Deionized water

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in deionized water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 30 min |

Elution Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 10 | 85 | 15 |

| 20 | 75 | 25 |

| 25 | 95 | 5 |

| 30 | 95 | 5 |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the synthesized this compound in deionized water to a known concentration.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the furosine standard against its concentration. Determine the concentration of furosine in the synthesized sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the confirmation of the molecular weight and structural elucidation of furosine.

Instrumentation:

-

LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.

-

The HPLC conditions can be similar to those described above, ensuring compatibility with the MS detector.

MS Parameters (Typical):

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3-4 kV |

| Cone Voltage | 20-40 V |

| Source Temperature | 120-150°C |

| Desolvation Temperature | 350-450°C |

| Scan Range | m/z 100-500 |

Procedure:

-

Infuse a solution of the synthesized this compound directly into the mass spectrometer or analyze the eluent from the HPLC.

-

Acquire the mass spectrum in full scan mode.

-

The expected protonated molecule [M+H]⁺ for furosine (C₁₂H₁₈N₂O₄) is at m/z 255.13.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

Signals corresponding to the furan ring protons.

-

A singlet for the methylene protons adjacent to the furan ring.

-

Multiplets for the methylene groups of the lysine side chain.

-

A multiplet for the alpha-proton of the lysine backbone.

-

Signals for the amine and carboxylic acid protons, which may be broad and exchangeable.

Expected ¹³C NMR Resonances:

-

Signals for the carbon atoms of the furan ring.

-

A signal for the carbonyl carbon.

-

Signals for the methylene carbons of the lysine side chain.

-

A signal for the alpha-carbon of the lysine backbone.

-

A signal for the carboxylic acid carbon.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

| Element | Theoretical % |

| C | 44.05 |

| H | 6.16 |

| Cl | 21.67 |

| N | 8.56 |

| O | 19.56 |

Formation Pathway and Analytical Workflow

Furosine Formation Pathway

Furosine is not directly formed in the initial stages of the Maillard reaction. It is a product of the acid-catalyzed degradation of the Amadori product, ε-N-(1-deoxy-D-fructos-1-yl)-L-lysine (fructosyl-lysine). The pathway can be visualized as follows:

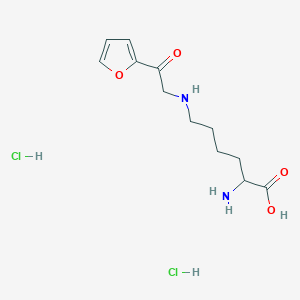

Caption: Formation pathway of furosine from L-lysine and glucose.

Experimental Workflow for this compound Characterization

The logical flow of experiments to fully characterize a synthesized batch of this compound is outlined below.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a direct synthesis protocol requires further development, the preparation of a reference standard is well-established. The detailed analytical protocols for HPLC and mass spectrometry offer robust methods for the identification and quantification of this important Maillard reaction marker. The provided data tables and diagrams serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development who are working with or studying this compound. Further research to obtain and publish detailed experimental NMR data for this compound would be a valuable contribution to the scientific community.

References

Furosine Dihydrochloride: A Technical Guide on its Mechanism of Action in Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine, an amino acid derivative formed during the Maillard reaction in heat-processed foods, has garnered significant attention for its toxicological implications rather than therapeutic applications. This technical guide delineates the molecular mechanisms underlying the toxicity of Furosine dihydrochloride. Primarily, Furosine induces cytotoxicity through the induction of DNA damage, cell cycle arrest, and programmed cell death, including apoptosis and necroptosis. The liver and kidneys have been identified as the primary target organs for its adverse effects. This document provides a comprehensive overview of the key signaling pathways implicated in Furosine's toxicity, detailed experimental protocols from pivotal studies, and a summary of the quantitative data supporting these findings.

Core Toxicological Mechanisms of Action

This compound does not possess a known therapeutic mechanism of action. Instead, its biological activity is characterized by its toxic effects on various cell types and organs. The primary mechanisms of its toxicity are:

-

Induction of DNA Damage and Cell Death: Furosine is a potent inducer of DNA damage, which subsequently leads to programmed cell death.[1][2] Studies have shown that it causes a dose-dependent reduction in cell viability across different human cell lines, with kidney (HEK-293) and liver (HepG2) cells demonstrating the highest sensitivity.[3][4] The observed cell death occurs through both apoptosis and a regulated form of necrosis known as necroptosis.[3][4]

-

Cell Cycle Arrest: In addition to inducing cell death, Furosine can arrest the cell cycle in the S phase, as observed in HEK293 and HepG2 cells.[4][5] This indicates an interference with DNA replication, likely as a consequence of the DNA damage it causes.

-

Organ-Specific Toxicity: In vivo studies have identified the liver and kidneys as the main target organs for Furosine toxicity.[3][6] Administration of Furosine to animal models resulted in significant adverse effects on the functions of these organs.[3][6]

Key Signaling Pathways in Furosine Toxicity

Necroptosis in Hepatocytes via the RIPK1/RIPK3/MLKL Pathway

In hepatocytes, Furosine triggers necroptosis by modulating the RIPK1/RIPK3/MLKL signaling cascade. The proposed mechanism involves the upregulation of phospholipase A2 gamma (PLA2G3), which leads to an increase in the metabolite lysophosphatidylcholine (LPC 18:0). This, in turn, activates the core necroptosis machinery, resulting in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent inflammatory cell death. This pathway is also associated with an increase in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][7]

Caption: Furosine-induced necroptosis pathway in hepatocytes.

Reproductive Toxicity in Sertoli Cells via the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway

Furosine has been shown to exert toxic effects on the male reproductive system by impacting Sertoli cells. The mechanism involves the upregulation of the lipid metabolite Phosphatidylethanolamine (PE) (18:0/16:1). This metabolite then activates a complex signaling cascade involving Cep55, NF-κB, PI3K/Akt, and FOXO1, ultimately leading to an increase in TNF-α expression. This inflammatory response contributes to testicular damage and reproductive toxicity.[8][9]

Caption: Furosine-induced toxicity pathway in Sertoli cells.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the toxicological effects of this compound.

Table 1: In Vitro Cytotoxicity of Furosine

| Cell Line | Assay | Concentration | Effect | Reference |

| HEK-293 (Kidney) | MTT & TUNEL | 50 mg/L | Significant reduction in cell viability and induction of DNA damage | [2][4] |

| HepG2 (Liver) | MTT | 50-100 mg/L | Reduction in cell viability | [4] |

| Caco-2 (Intestinal) | MTT & TUNEL | 800 mg/L | DNA damage observed | [2][4] |

| HEK293 & HepG2 | Cell Cycle Analysis | 200 µM | S-phase cell cycle arrest | [5] |

| Primary Hepatocytes | Western Blot | 100 mg/L | Activation of RIPK1/RIPK3/MLKL pathway | [5] |

Table 2: In Vivo Toxicity of Furosine in Mice

| Animal Model | Administration | Dosage | Duration | Observed Effects | Reference |

| CD-1 Mice | Intragastric gavage | 0.24 g/kg | Acute | Affected liver and kidney function | [6] |

| Male Mice | Intragastric gavage | 0.1, 0.25, 0.5 g/kg/day | 42 days | Liver edema, cytomorphosis, inflammatory cell infiltration | [10] |

| Male Mice | Oral administration | Not specified | Not specified | Affected testicle index, hormone levels, and sperm quality | [8][9] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology described by Saeed et al. (2017).[2]

-

Cell Seeding: Plate human cell lines (HEK-293, HepG2, SK-N-SH, Caco-2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Furosine Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 50, 100, 200, 400, 600, 800, 1000, 1200 mg/L) for 24 hours.

-

MTT Incubation: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

References

- 1. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Furosine Posed Toxic Effects on Primary Sertoli Cells through Regulating Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Furosine Dihydrochloride: A Comprehensive Technical Guide to its Role as a Maillard Reaction Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of food science and is of increasing interest in the pharmaceutical industry. This complex cascade of reactions not only influences the sensory properties of foods but also impacts the stability and efficacy of biopharmaceutical products. Furosine (ε-N-(2-furoylmethyl)-L-lysine), a compound formed during the acid hydrolysis of the early Maillard reaction product, the Amadori product (specifically fructosyl-lysine), has emerged as a critical chemical marker for assessing the extent of this reaction.[1][2] Its quantification provides valuable insights into the intensity of heat treatment and storage conditions, making it an indispensable tool for quality control in both the food and pharmaceutical sectors.[3][4] This technical guide provides an in-depth overview of furosine dihydrochloride, its formation, analytical methodologies for its quantification, and its significance as a Maillard reaction marker.

The Maillard Reaction and Furosine Formation

The Maillard reaction is initiated by the condensation of a reducing sugar with a free amino group of an amino acid, peptide, or protein, forming a Schiff base.[5] This unstable intermediate then undergoes rearrangement to form a more stable ketoamine derivative known as the Amadori product.[5] In the context of lysine-containing proteins reacting with glucose, this product is fructosyl-lysine. Furosine itself is not naturally present in products but is an artifact formed from the acid hydrolysis of the Amadori product during sample preparation for analysis.[6][7] The concentration of furosine is therefore directly proportional to the initial concentration of the Amadori product, serving as a reliable indirect measure of the early stages of the Maillard reaction.[1]

The molar yield of furosine from the Amadori product depends on the type of sugar involved and the conditions of acid hydrolysis. For instance, after hydrolysis with 6 M hydrochloric acid, the molar yields of furosine are approximately 32% for fructosyl-lysine (from glucose), and 34% for lactulosyl- and maltulosyl-lysine (from lactose and maltose, respectively).[1] Hydrolysis with 8 M hydrochloric acid can result in higher yields.[1]

Quantitative Data on Furosine Levels

The concentration of furosine is a key indicator of the processing history and storage conditions of a product. Below are tables summarizing furosine levels in various products as reported in the literature.

Table 1: Furosine Content in Dairy Products

| Product Type | Processing/Storage Conditions | Furosine Content (mg/100g protein) |

| Raw Milk | - | < 30 |

| Pasteurized Milk | - | 30 - 80 |

| UHT Milk | - | > 80 |

| Fermented Milk | Various Brands (China) | 25.40 ± 5.2 to 1661.05 ± 89.9 |

| Processed Cheese | - | 20 to 366.6 |

| Hard-pressed Cheese | - | 3.5 to 43.8 |

| Fresh Cheese | - | 17.9 to 73.6 |

Data compiled from multiple sources.[4][8][9]

Table 2: Furosine Content in Processed Ginseng Products

| Product Type | Furosine Content (g/kg protein) |

| Fresh Ginseng | 3.35 |

| Red Ginseng (steamed 60 min at 95°C) | 9.63 |

| Red Ginseng (steamed 120 min at 95°C) | 15.69 |

| Red Ginseng (air-heated 36h at 70°C) | 30.78 |

| Black Ginseng Concentrate | 42.28 |

Data from a study on fresh and processed ginsengs.[3]

Experimental Protocols for Furosine Determination

The most common and reliable method for the quantification of furosine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Detailed Methodology for Furosine Analysis by RP-HPLC

This protocol is a synthesis of methodologies reported in the literature.[3][4][10]

1. Sample Preparation and Hydrolysis:

-

For Liquid Samples (e.g., Milk, Fermented Milk):

-

Pipette 2 mL of the liquid sample into a screw-cap Pyrex® tube.

-

Add 6 mL of 10.6 N hydrochloric acid.

-

Purge the tube with nitrogen gas for 2 minutes to expel oxygen.

-

Tightly seal the tube and heat at 110°C for 23 hours for acid hydrolysis.[4]

-

-

For Solid Samples (e.g., Milk Powder, Cheese, Pharmaceuticals):

2. Post-Hydrolysis Clean-up (Solid-Phase Extraction - SPE):

-

Cool the hydrolysate to room temperature.

-

Filter the hydrolysate through a Whatman 5951/2 filter paper.

-

Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

-

Apply 0.5 mL of the filtered hydrolysate to the conditioned cartridge.

-

Elute the furosine fraction with 3 mL of 3 N hydrochloric acid.

-

Evaporate the eluate to dryness under a vacuum.

-

Reconstitute the dried residue with 3.5 mL of a mixture of 5% (v/v) acetonitrile / 0.2% (v/v) formic acid.

-

Filter the reconstituted sample through a 0.22-µm filter before HPLC injection.

3. HPLC Conditions:

-

Column: SUPELCO C18 (5µm, 250 × 4.6 mm, I.D.) or a furosine-dedicated column.[4][10]

-

Mobile Phase:

-

Gradient Elution: A typical gradient could be: 1–21% B over 25 minutes, then a wash and re-equilibration step.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 25°C.[3]

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

4. Quantification:

-

Prepare a series of this compound standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of furosine in the sample by comparing its peak area to the calibration curve.

-

Express the final furosine content as mg per 100g of protein. The protein content of the original sample needs to be determined separately using a standard method (e.g., Kjeldahl).

Furosine and its Implications in Drug Development

While furosine itself is primarily a marker, the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs) have significant implications in health and disease, and therefore in drug development. AGEs are a heterogeneous group of compounds formed in the later stages of the Maillard reaction.[3] They are implicated in the pathogenesis of numerous diseases, including diabetes, neurodegenerative diseases, and cardiovascular disease.[11]

AGEs exert their pathogenic effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[12] The binding of AGEs to RAGE activates multiple intracellular signaling pathways, leading to the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines.[13] This AGE-RAGE signaling axis is a key target for therapeutic intervention in AGE-related diseases.

Furosine Analysis in Pharmaceutical Quality Control

In the context of pharmaceutical manufacturing, especially for biologics and formulations containing reducing sugars and proteins, monitoring the Maillard reaction is crucial for ensuring product stability, safety, and efficacy. Furosine analysis serves as a valuable tool in a comprehensive quality control strategy.

Conclusion

This compound is a well-established and reliable marker for the early stages of the Maillard reaction. Its accurate quantification, primarily through RP-HPLC, provides invaluable data for assessing the impact of processing and storage on food and pharmaceutical products. For researchers and professionals in drug development, understanding the formation of furosine and its relationship to the broader landscape of Maillard reaction products, including the pathogenic AGEs, is essential for developing stable and safe therapeutic formulations. The methodologies and data presented in this guide offer a solid foundation for the implementation of furosine analysis as a critical quality attribute in a regulated environment.

References

- 1. Studies on the formation of furosine and pyridosine during acid hydrolysis of different Amadori products of lysine | TU Dresden [fis.tu-dresden.de]

- 2. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agriscigroup.us [agriscigroup.us]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Furosine - Lifeasible [lifeasible.com]

- 8. cdrfoodlab.com [cdrfoodlab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dokumen.pub [dokumen.pub]

- 13. mdpi.com [mdpi.com]

Furosine Toxicology: An In-depth Technical Guide to In Vitro and In Vivo Studies

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine (ε-N-2-furoylmethyl-L-lysine), a Maillard reaction product formed during the heat treatment of foods rich in lactose and lysine, has garnered significant attention in the field of toxicology.[1] Its prevalence in dairy products, infant formulas, and baked goods necessitates a thorough understanding of its potential adverse health effects.[1] This technical guide provides a comprehensive overview of the current state of knowledge on the in vitro and in vivo toxicology of furosine, with a focus on experimental methodologies, quantitative data, and the underlying molecular mechanisms of its toxicity.

In Vitro Toxicology of Furosine

A substantial body of evidence from in vitro studies demonstrates that furosine exhibits cytotoxic and genotoxic effects in a dose-dependent manner across various human cell lines. The primary mechanism of toxicity appears to be the induction of DNA damage leading to programmed cell death, rather than mutagenicity.

Cytotoxicity

The cytotoxic potential of furosine has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity. Studies have consistently shown that kidney (Hek-293) and liver (HepG-2) cell lines are the most susceptible to furosine-induced cytotoxicity.[2]

Table 1: Cytotoxicity of Furosine in Human Cell Lines

| Cell Line | Tissue of Origin | Effective Cytotoxic Concentrations | Reference |

| Hek-293 | Kidney | Significant reduction in viability at 50 mg/L | [2] |

| HepG-2 | Liver | Significant reduction in viability at 50 mg/L | [2] |

| SK-N-SH | Neuronal | Susceptibility begins at 100 mg/L | [1] |

| Caco-2 | Intestinal | Resistance observed up to 400 mg/L; significant reduction at 600-1200 mg/L | [1] |

Genotoxicity

Furosine's ability to induce DNA damage has been primarily assessed through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis. The results indicate that furosine is a potent inducer of DNA damage, particularly in kidney and liver cells.[2]

Table 2: Furosine-Induced DNA Damage (TUNEL Assay)

| Cell Line | Furosine Concentrations Tested | Observation | Reference |

| Hek-293 | 50, 100, 200 mg/L | Dose-dependent increase in TUNEL-positive cells | [1] |

| HepG-2 | 50, 100, 200 mg/L | Dose-dependent increase in TUNEL-positive cells | [1] |

| SK-N-SH | 50, 150, 300 mg/L | Dose-dependent increase in TUNEL-positive cells | [1] |

| Caco-2 | 200, 800, 1200 mg/L | DNA damage observed at 800 mg/L and above | [2] |

Mutagenicity

The mutagenic potential of furosine has been investigated using the Ames test, a bacterial reverse mutation assay. The results from these studies have been consistently negative, indicating that furosine does not act as a mutagen.[2]

In Vivo Toxicology of Furosine

Animal studies, primarily conducted in mice, have corroborated the in vitro findings, identifying the liver and kidneys as the primary target organs for furosine toxicity. These studies have employed both acute and sub-chronic exposure models.

Acute Toxicity

An acute oral toxicity study in ICR mice demonstrated that a single dose of 0.24 g/kg body weight of furosine resulted in significant changes in biochemical indicators of liver and kidney function within 4 to 12 hours post-administration.

Sub-chronic Toxicity

A 42-day sub-chronic toxicity study in mice, with daily oral gavage of furosine at doses of 0.1, 0.25, and 0.5 g/kg body weight, revealed a dose-dependent inhibition of weight gain and significant alterations in liver and kidney function parameters.

Table 3: In Vivo Toxicity of Furosine in Mice (42-day study)

| Parameter | Low Dose (0.1 g/kg) | Medium Dose (0.25 g/kg) | High Dose (0.5 g/kg) | Reference |

| Body Weight Gain | Inhibition | Significant Inhibition | Severe Inhibition | |

| Liver Function Markers | ||||

| Alanine Aminotransferase (ALT) | Increased | Significantly Increased | Markedly Increased | |

| Aspartate Aminotransferase (AST) | Increased | Significantly Increased | Markedly Increased | |

| Alkaline Phosphatase (ALP) | Increased | Significantly Increased | Markedly Increased | |

| Kidney Function Markers | ||||

| Blood Urea Nitrogen (BUN) | - | Increased | Significantly Increased | |

| Creatinine | - | Increased | Significantly Increased |

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Furosine Treatment: Expose cells to varying concentrations of furosine (e.g., 0-2000 mg/L) in a total volume of 200 µL and incubate for a further 24 hours.

-

MTT Incubation: Remove the treatment medium and add 200 µL of MTT solution (1 mg/mL in serum-free medium) to each well. Incubate at 37°C for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (DMSO) to each well. Shake the plates for 5 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

TUNEL Assay for DNA Damage

-

Cell Culture and Treatment: Grow cells on coverslips and expose to cytotoxic concentrations of furosine.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, in a humidified chamber at 37°C.

-

Visualization: Mount the coverslips with a mounting medium containing a fluorescent dye (e.g., DAPI) to counterstain the nuclei.

-

Microscopy and Quantification: Observe the cells under a fluorescence microscope. TUNEL-positive cells (indicating DNA fragmentation) will exhibit fluorescence. Quantify the percentage of TUNEL-positive cells.

In Vivo Oral Gavage Protocol (Mice)

-

Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: Dissolve furosine in a suitable vehicle (e.g., distilled water) to the desired concentrations.

-

Animal Restraint: Gently restrain the mouse to immobilize the head and body.

-

Gavage Administration: Using a ball-tipped gavage needle of appropriate size, carefully insert the needle into the esophagus and deliver the furosine solution directly into the stomach. The volume is typically based on the animal's body weight.

-

Monitoring: Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals throughout the study.

-

Sample Collection: At the end of the study period, collect blood and tissues for biochemical and histopathological analysis.

Signaling Pathways of Furosine Toxicity

Necroptosis in Liver Cells

In hepatocytes, furosine has been shown to induce necroptosis, a form of programmed necrosis. The proposed mechanism involves the activation of the Phospholipase A2-3 (PLA2-3) gene, leading to an increase in lysophosphatidylcholine (LPC 18:0). This, in turn, activates the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1)/RIPK3/Mixed Lineage Kinase domain-like protein (MLKL) signaling cascade. The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, resulting in membrane rupture and cell death.

Ferroptosis in Kidney Cells

In renal cells, furosine is suggested to induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. The furan ring of furosine is believed to be the active group responsible for this effect. One proposed mechanism involves the interaction of furosine with aldose reductase (AR), leading to the depletion of glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). This compromises the cell's antioxidant defenses, resulting in the accumulation of lipid peroxides and eventual cell death.

Conclusion

The available toxicological data from both in vitro and in vivo studies consistently indicate that furosine possesses cytotoxic and genotoxic properties, with the liver and kidneys being the primary target organs. The mechanisms of toxicity involve the induction of distinct programmed cell death pathways, namely necroptosis in the liver and ferroptosis in the kidneys. While furosine does not appear to be mutagenic, its potential to cause organ damage warrants further investigation, particularly regarding chronic low-dose exposure and the establishment of a no-toxic-effect level. This guide provides a foundational understanding for researchers and professionals involved in food safety assessment and drug development, highlighting the importance of monitoring and potentially limiting furosine content in thermally processed foods.

References

An In-depth Technical Guide to the Physicochemical Properties of Furosine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine dihydrochloride, a lysine derivative formed during the Maillard reaction, serves as a crucial marker for assessing heat-induced damage in food products and biological samples.[1][2] Its presence is indicative of the early stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating.[2][3] Beyond its role as a quality indicator in food science, Furosine and its formation are of increasing interest in the biomedical field due to its association with the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate quantification, handling, and for elucidating its biological roles. The key properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N6-[2-(2-furanyl)-2-oxoethyl]-L-lysine, dihydrochloride | [1] |

| Synonyms | (S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride | |

| CAS Number | 157974-36-2 | [5] |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O₄ | [1][6][7] |

| Molecular Weight | 327.20 g/mol | [4][6][7] |

| Appearance | Solid.[4] Light yellow to yellow solid.[4] Solid powder.[6] | [1][4][6] |

| Purity | ≥95%[1], 97%[4], >98%[6] | [1][4][6] |

Table 2: Solubility and Stability of this compound

| Property | Value | Reference |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml).[1] Methanol: Slightly soluble (0.1-1 mg/ml).[1] Water: Slightly soluble (0.1-1 mg/ml).[1] DMSO: Soluble.[6] | [1][6] |

| Storage | Store at -20°C.[1][7] Store at refrigerator (2-8°C) for long term storage. Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[6] | [8][6][7] |

| Stability | Stable for over two years if stored properly.[6] Shipped under ambient temperature as non-hazardous chemical and is stable enough for a few weeks during ordinary shipping and time spent in Customs.[6] | [6] |

Table 3: Spectroscopic Data of this compound

| Property | Value | Reference |

| UV Detection Wavelength | 280 nm | [2][9][10] |

| SMILES | N--INVALID-LINK--C(O)=O.[H]Cl.[H]Cl | [4][6] |

| InChI | InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 | [1][6] |

| InChIKey | HRTZJJIVKJREPV-WWPIYYJJSA-N | [1][6] |

Note on Melting Point and pKa: While one source mentions a melting point of approximately 140°C for "Furosine hydrochloride," it is associated with an incorrect molecular formula, rendering the data questionable.[5] There is currently no reliable experimental data available in the public domain for the melting point or pKa of this compound. General experimental protocols for determining these properties are described in the following section.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. This section outlines methodologies for key analyses.

Determination of Furosine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Furosine in various matrices.[2]

-

Instrumentation: Waters Model 2996 HPLC apparatus or equivalent.[2]

-

Column: C18, 250 mm length, 4.6 mm I.D. (Alltech, Furosine-dedicated).[2]

-

Column Temperature: 30°C.[2]

-

Mobile Phase:

-

Flow Rate: 0.6 mL/min.[2]

-

Injection Volume: 10 μL.[2]

-

Detection: UV at 280 nm.[2]

-

Runtime: 30 min.[2]

-

Quantification: External standard method using a calibration curve of this compound standard.[2]

Sample Preparation for Furosine Analysis (Acid Hydrolysis)

Furosine is typically formed from Amadori products during acid hydrolysis of the sample.

-

Procedure: Warm acid hydrolysis of the sample is performed to convert ε-deoxy-fructosyllysine to Furosine.[9]

-

Hydrolysis Conditions: While various conditions are used, a common method involves hydrolysis with hydrochloric acid.

-

Post-hydrolysis: The hydrolysate is filtered prior to analysis.[9] The total protein content of the sample is also determined to express Furosine concentration relative to the protein content.[9]

General Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

While specific data for this compound is unavailable, DSC is a standard method for determining the melting point of a solid compound.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

-

General Procedure:

-

A small, accurately weighed amount of the sample is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The temperature is increased at a constant rate.

-

The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.

-

General Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

-

Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve.

-

General Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

The equivalence point(s) are determined from the titration curve (pH vs. volume of titrant), and the pKa value(s) are calculated.

-

Biological Signaling Pathways and Activities

Furosine is not merely a chemical marker but also exhibits biological activity, influencing cellular processes and signaling pathways.

Maillard Reaction and Furosine Formation

Furosine is a key intermediate in the Maillard reaction, a non-enzymatic browning reaction.

Induction of Cell Cycle Arrest

Furosine has been shown to induce cell cycle arrest at the S phase in human embryonic kidney (HEK293) and human liver cancer (HepG2) cells at a concentration of 200 µM.[1]

Toxicity in Primary Sertoli Cells

Furosine has demonstrated toxic effects on primary sertoli cells by regulating the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway.[1]

Induction of Necroptosis in Hepatocytes

Furosine is also known to trigger necroptosis in hepatocytes through the regulation of the RIPK1/RIPK3/MLKL pathway.[6]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While key parameters such as molecular weight and formula are well-established, further research is required to definitively determine its melting point and pKa values. The outlined experimental protocols offer standardized approaches for its analysis, and the elucidated signaling pathways provide a foundation for further investigation into its biological significance. A comprehensive understanding of this compound is paramount for its application as a quality marker and for exploring its role in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. agriscigroup.us [agriscigroup.us]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. medkoo.com [medkoo.com]

- 7. goldbio.com [goldbio.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Determination of Furosine - Lifeasible [lifeasible.com]

- 10. researchgate.net [researchgate.net]

The Formation of Furosine Dihydrochloride in Processed Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine (ε-N-(2-furoylmethyl)-L-lysine), and its dihydrochloride salt, is a significant compound formed during the thermal processing of foods through the Maillard reaction. It serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of early-stage protein damage, particularly the loss of the essential amino acid lysine.[1][2][3] This technical guide provides an in-depth overview of the formation of furosine in processed foods, detailing the underlying chemical pathways, factors influencing its concentration, and comprehensive analytical methodologies for its quantification. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering detailed experimental protocols, a summary of quantitative data, and visual representations of key processes to facilitate a deeper understanding of furosine's role in food science and nutrition.

Introduction to Furosine and the Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] This reaction is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it can also lead to the degradation of nutritional quality, primarily through the loss of essential amino acids like lysine.[3]

Furosine itself is not naturally present in raw foods but is formed during the acid hydrolysis of the Amadori product, ε-N-deoxylactulosyl-lysine, which is an early and stable intermediate of the Maillard reaction involving lysine and lactose (or other reducing sugars).[1][5][6] Therefore, the quantification of furosine serves as an indirect measure of the extent of the initial stages of the Maillard reaction and the degree of lysine blockage.[1][7] Its concentration in processed foods is indicative of the severity of heat treatment and storage conditions.[4][8]

The Chemical Pathway of Furosine Formation

The formation of furosine is a multi-step process that begins with the condensation of a reducing sugar (e.g., glucose, lactose) with the ε-amino group of a lysine residue in a protein. This initial reaction forms a Schiff base, which then undergoes an Amadori rearrangement to yield the more stable Amadori product, a ketosamine. In the case of lactose, this product is ε-N-deoxylactulosyl-lysine.

During the analytical procedure for furosine determination, the food sample is subjected to strong acid hydrolysis (typically with hydrochloric acid). This process cleaves the peptide bonds and converts the Amadori product into furosine, pyridosine, and regenerated lysine.[9] The molar yield of furosine from the Amadori product is not quantitative and depends on the hydrolysis conditions and the specific Amadori compound.[9]

Figure 1. Chemical pathway of furosine formation.

Factors Influencing Furosine Formation

The concentration of furosine in processed foods is influenced by several factors, primarily related to the processing conditions and the composition of the food matrix.

-

Temperature and Duration of Heating: Higher temperatures and longer heating times generally lead to increased furosine formation.[4] This is a direct consequence of the acceleration of the Maillard reaction at elevated temperatures.

-

Presence of Reducing Sugars and Lysine: The rate of furosine formation is dependent on the concentration of its precursors. Foods rich in both reducing sugars (like lactose in milk) and proteins with accessible lysine residues will exhibit higher levels of furosine upon heating.[10]

-

Water Activity: The Maillard reaction is favored at intermediate water activity levels. Very dry or very aqueous environments can slow down the reaction rate.

-

pH: The pH of the food matrix can influence the rate of the Maillard reaction, with neutral to slightly alkaline conditions generally promoting the initial stages.

Quantitative Data on Furosine in Processed Foods

The following tables summarize the reported concentrations of furosine in various processed food products. These values can vary significantly depending on the specific processing methods and formulations used.

Table 1: Furosine Content in Milk and Dairy Products

| Product | Processing Conditions | Furosine Content (mg/100g protein) | Reference(s) |

| Raw Milk | - | 4-5 | [8] |

| Pasteurized Milk (HTST) | 72°C for 15s | 6.95 | [8] |

| UHT Milk | Indirect heating | 168.72 | [8] |

| UHT Milk | Direct steam injection | 43.81 | [8] |

| Skim Milk Powder | Low preheating | ~170 | [8] |

| Skim Milk Powder | High preheating (>115°C) | >300 (up to 600) | [8] |

| Infant Formulae | - | 1320 ± 102.2 to 1550.9 ± 166.5 | [11] |

| Follow-on Formulae | - | 931.9 ± 153.8 to 1156.7 ± 104.5 | [11] |

Table 2: Furosine Content in Cereal Products

| Product | Year of Study | Average Furosine Content (mg/kg) | Key Influencing Factor | Reference(s) |

| Breakfast Cereals (Spain) | 2018 | 182 | Protein content >7.5% doubles formation | [12] |

Table 3: Furosine Content in Other Processed Foods

| Product | Processing Method | Furosine Content | Reference(s) |

| Processed Velvet Antler | Freeze-drying | 148.51–193.93 mg/kg protein | [10] |

| Processed Velvet Antler | Boiling | 168.10–241.22 mg/kg protein | [10] |

| Fresh Ginseng | - | 3.35 g/kg protein | [13] |

| Black Ginseng Concentrate | Heat treatment + honey | 42.28 g/kg protein | [13] |

| Fermented, Sun-dried Cocoa Nibs | - | Up to 249 mg/100 g of protein | [14] |

Experimental Protocol for Furosine Determination

The determination of furosine in food samples typically involves three main steps: acid hydrolysis, sample clean-up, and chromatographic analysis. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection is a commonly employed method.[4][11]

Principle

Proteins in the sample are hydrolyzed with strong hydrochloric acid at high temperature. During this process, ε-N-deoxylactulosyl-lysine (the Amadori product) is converted to furosine. The furosine in the hydrolysate is then separated and quantified using IP-RP-HPLC with UV detection at 280 nm.[4]

Reagents and Materials

-

Hydrochloric acid (HCl), 8 mol/L

-

Sodium hydroxide (NaOH), for neutralization

-

Furosine standard

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile and an aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an acid (e.g., phosphoric acid).

Detailed Methodology

-

Sample Preparation and Hydrolysis:

-

Weigh a sample amount corresponding to 30-70 mg of protein into a screw-cap vial.[15]

-

Purge the vial with nitrogen gas for 1-2 minutes to create an inert atmosphere.[11][15]

-

Seal the vial tightly and place it in an oven or heating block at 110°C for 23 hours.[11][15]

-

After hydrolysis, cool the sample to room temperature.

-

-

Sample Clean-up:

-

Filter the hydrolysate through Whatman No. 4 paper.[15]

-

Take a 0.5 mL aliquot of the filtrate and apply it to a C18 SPE cartridge that has been pre-conditioned with methanol and water.[14][15]

-

Elute the furosine from the cartridge with 3 mL of 3M HCl.[14]

-

Collect the eluate and dilute it with distilled water as needed.

-

Neutralize the sample to pH ~7 with NaOH solution.[11]

-

-

Chromatographic Analysis:

-

Inject the prepared sample into the HPLC system.

-

Perform the separation on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect the furosine peak at a wavelength of 280 nm.[4]

-

Quantify the furosine concentration by comparing the peak area of the sample to a calibration curve prepared from furosine standards.

-

Experimental Workflow Diagram

Figure 2. Experimental workflow for furosine analysis.

Significance and Conclusion

The determination of furosine dihydrochloride is a valuable tool in food science and technology for monitoring the quality of thermally processed foods. It provides a reliable indication of the initial stages of the Maillard reaction and the associated loss of nutritional value, specifically the bioavailability of lysine.[3] For researchers and professionals in related fields, understanding the formation and quantification of furosine is essential for developing processing methods that minimize nutritional damage while maintaining food safety and sensory quality. The methodologies and data presented in this guide offer a comprehensive foundation for further research and application in the quality control of processed foods.

References

- 1. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Methods for the Determination of Furosine in Food Products | springerprofessional.de [springerprofessional.de]

- 3. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Furosine - Lifeasible [lifeasible.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ansynth.com [ansynth.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. Occurrence of Furosine and Hydroxymethylfurfural in Breakfast Cereals. Evolution of the Spanish Market from 2006 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Technological Processes on the Formation of Furosine, Acrylamide and Furan in Traditional Venezuelan Cocoa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis of Furosine Dihydrochloride: An In-depth Technical Guide to its Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine, chemically known as ε-N-(2-furoylmethyl)-L-lysine, is a compound that has garnered significant attention in food science and toxicology. It is not a naturally occurring amino acid but is rather an artifact formed during the acid hydrolysis of ε-N-fructosyllysine, an early Maillard reaction product. The dihydrochloride salt of furosine is the stable form in which this compound is often isolated and quantified. This technical guide delves into the core of early research on furosine dihydrochloride, from its initial discovery to the development of analytical methods for its detection and early investigations into its biological effects. Furosine has become an important chemical marker for assessing the intensity of heat treatment applied to foods, particularly in dairy products.[1][2][3] Its presence indicates the extent of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor but can also lead to a decrease in nutritional value and the formation of potentially harmful compounds.

The Discovery and Early Characterization

The discovery of furosine is credited to the pioneering work on the Maillard reaction in the late 1960s. The review by Erbersdobler and Somoza (2007) indicates that furosine was first quantified in foods approximately 40 years prior to their publication, pointing to research conducted in the mid-to-late 1960s.[2] Seminal works by P. A. Finot and J. Mauron, as well as K. Heyns and his colleagues, were instrumental in identifying and naming this novel compound.[2] They established that furosine was not present in native proteins but was formed during the acid hydrolysis of proteins that had undergone heat treatment in the presence of reducing sugars. This discovery was crucial as it provided a stable, quantifiable marker to trace the initial stages of the Maillard reaction in processed foods.

Formation of this compound

Furosine is not directly formed during the Maillard reaction itself. Instead, it is a chemical derivative of the Amadori product, ε-N-fructosyllysine. The formation of furosine occurs under strong acidic conditions, typically during the acid hydrolysis of a food sample in preparation for amino acid analysis.[4] The dihydrochloride form is a result of using hydrochloric acid for this hydrolysis, which protonates the two amino groups of the furosine molecule, rendering it more stable and suitable for analysis.

The generally accepted mechanism for the formation of furosine from ε-N-fructosyllysine during acid hydrolysis involves a series of reactions including dehydration and cyclization of the fructose moiety.

Caption: Formation of this compound from ε-N-fructosyllysine.

Early Analytical Methodologies for Furosine Determination

The quantification of furosine became a primary focus of early research, as it allowed for an indirect measure of the extent of the initial Maillard reaction in food products. High-Performance Liquid Chromatography (HPLC) emerged as the predominant analytical technique.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (Based on early methods)

This protocol is a composite representation of early HPLC methods developed for furosine quantification.

1. Sample Preparation (Acid Hydrolysis):

-

Weigh approximately 100-500 mg of the dried and ground food sample into a screw-capped glass tube.

-

Add 10 mL of 6 M hydrochloric acid.

-

Flush the tube with nitrogen gas to create an inert atmosphere.

-

Seal the tube tightly and place it in an oven at 110°C for 23 hours.

-

After hydrolysis, cool the sample to room temperature.

-

Filter the hydrolysate through a 0.45 µm membrane filter.

-

Take a known aliquot of the filtrate and evaporate to dryness under vacuum.

-

Redissolve the residue in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent such as sodium heptanesulfonate (e.g., 5 mM) in a mixture with an organic modifier like acetonitrile (e.g., 15-25%) and acidified with an acid like phosphoric acid to a pH of approximately 2.5.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of furosine in the sample is determined by comparing its peak area to the calibration curve.

Caption: Experimental workflow for Furosine determination by HPLC.

Quantitative Data from Early Studies

The following tables summarize representative quantitative data on furosine content in various food products as determined in early and foundational research. These values can vary significantly depending on the specific processing conditions (temperature, time), storage, and the composition of the food matrix.

Table 1: Furosine Content in Milk Products

| Milk Product | Processing/Storage Condition | Furosine Content (mg/100g protein) |

| Pasteurized Milk | Standard Pasteurization | 5 - 40 |

| UHT Milk | Ultra-High Temperature Treatment | 80 - 200 |

| Sterilized Milk | In-bottle Sterilization | 200 - 1000 |

| Milk Powder | Spray-drying | 50 - 800 |

| Infant Formulae | Variable | 20 - 700 |

Table 2: Furosine Content in Other Food Products

| Food Product | Processing/Storage Condition | Furosine Content (mg/100g protein) |

| Pasta | High-temperature drying | 100 - 500 |

| Bakery Products | Baking | 50 - 300 |

| Honey | Storage at elevated temperatures | 1 - 100 |

| Processed Meats | Curing and cooking | 10 - 150 |

Early Research on Biological Effects and Toxicity

Initial research on furosine primarily focused on its role as a marker of heat damage and lysine blockage, which has nutritional implications. However, later studies began to investigate its potential biological effects and toxicity. Early in vitro and in vivo studies suggested that furosine is not inert and may have cytotoxic effects, particularly on liver and kidney cells.

More recent research has elucidated a specific signaling pathway involved in furosine-induced cell death in hepatocytes. Studies have shown that furosine can trigger necroptosis, a form of programmed necrosis, by activating the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase domain-Like (MLKL) signaling cascade.[5]

Caption: Signaling pathway of Furosine-induced necroptosis in hepatocytes.

Conclusion

The early research on this compound laid the foundation for its widespread use as a critical indicator of thermal processing in the food industry. From its initial identification as a product of the Maillard reaction to the development of robust analytical methods for its quantification, the scientific community has progressively built a comprehensive understanding of this compound. While initially viewed primarily from a nutritional perspective as a marker of lysine damage, subsequent toxicological studies have revealed that furosine is biologically active, capable of inducing specific cell death pathways. This in-depth guide provides a core understanding of the foundational research that has shaped our current knowledge of this compound, a molecule that continues to be of significant interest to researchers, scientists, and professionals in drug development and food safety.

References

- 1. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway [mdpi.com]

Furosine Dihydrochloride: A Technical Guide to its Role in Food Quality Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine (ε-N-2-furoylmethyl-L-lysine), a compound formed during the acid hydrolysis of the Amadori product fructoselysine, serves as a critical indicator of the early stages of the Maillard reaction in food products.[1] This non-enzymatic browning reaction, occurring between reducing sugars and amino acids during thermal processing, can significantly impact the nutritional quality and safety of foods. Specifically, the formation of furosine is directly correlated with the blockage of the essential amino acid lysine, rendering it nutritionally unavailable.[2][3] Consequently, the quantification of furosine has become a widely accepted method for assessing the intensity of heat treatment and the extent of thermal damage in a variety of food matrices. This technical guide provides an in-depth overview of the role of furosine in food quality assessment, detailing its formation, analytical methodologies for its quantification, and its application across different food sectors.

The Maillard Reaction and Furosine Formation

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with a free amino group of an amino acid, peptide, or protein.[4] In the context of food processing, the ε-amino group of lysine is particularly susceptible to this reaction. The initial, reversible formation of a Schiff base is followed by an irreversible Amadori rearrangement, leading to the formation of N-substituted 1-amino-1-deoxy-2-ketoses, known as Amadori products.[1] Furosine itself is not naturally present in foods but is formed during the acid hydrolysis of the Amadori product of lysine, fructoselysine.[1] Therefore, furosine serves as a stable marker for the extent of the early Maillard reaction and the associated loss of nutritionally available lysine.[2]

Analytical Methodologies for Furosine Determination

The standard method for the quantification of furosine in food samples is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] While other methods such as capillary electrophoresis have been explored, HPLC remains the most widely adopted due to its robustness and sensitivity.[6] The analytical workflow involves three key stages: sample hydrolysis, sample clean-up, and chromatographic analysis.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a generalized procedure for the determination of furosine in food matrices. Optimization may be required depending on the specific sample matrix.

2.1.1. Sample Preparation and Hydrolysis

-

Accurately weigh a homogenized food sample (typically 100-200 mg) into a screw-capped Pyrex vial with a PTFE-faced septum.[7]

-

Add a defined volume of hydrochloric acid (HCl), with concentrations ranging from 6M to 10.6M, to the sample.[7][8] The ratio of sample protein to acid volume can influence furosine yield, with a dilute ratio (e.g., 1 mg protein per 1 mL acid) often yielding higher results.[9]

-

Purge the vial with nitrogen gas for approximately 2 minutes to create an inert atmosphere.[8]

-

Seal the vial tightly and place it in an oven or heating block at 110°C for 23-24 hours for acid hydrolysis.[7][8]

-

After hydrolysis, allow the sample to cool to room temperature.

2.1.2. Sample Clean-up

-

Filter the hydrolysate through a medium-grade paper filter.[7]

-

Pre-condition a solid-phase extraction (SPE) C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through it.[7]

-

Apply a 0.5 mL aliquot of the filtered hydrolysate to the conditioned SPE cartridge.[7]

-

Elute the furosine from the cartridge with 3 mL of 3M HCl.[7]

-

Evaporate the eluate to dryness under a vacuum.[7]

-

Reconstitute the dried residue in a known volume (e.g., 3.5 mL) of the mobile phase or a suitable solvent mixture (e.g., 5% v/v acetonitrile/0.2% v/v formic acid).[8]

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.[8]

2.1.3. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: An isocratic or gradient elution using a mobile phase containing an ion-pairing agent is typical. A common mobile phase consists of a solution of 5 mM sodium heptanesulfonate with 20% acetonitrile and 0.2% formic acid.[7]

-

Flow Rate: A flow rate of 0.6 to 1.2 mL/min is generally employed.[7][8]

-

Injection Volume: Typically 10-80 µL.[8]

2.1.4. Quantification

Quantification is typically performed using an external standard calibration curve prepared from a furosine standard.[8] The results are commonly expressed as mg of furosine per 100 g of protein or mg of furosine per kg of food.[5] The total nitrogen content of the sample, determined by methods such as the Kjeldahl method, is required to express the results per 100 g of protein.[10]

Quantitative Data on Furosine in Food Products

The concentration of furosine in food products is highly variable and depends on the food matrix, the processing temperature and duration, and storage conditions. The following tables summarize representative furosine levels found in various food categories.

Table 1: Furosine Content in Dairy Products

| Food Product | Processing Conditions | Furosine Content (mg/100 g protein) |

| Pasteurized Milk | Standard Pasteurization | 47.8 ± 14.0 |

| Extended Shelf Life (ESL) Milk | Various ESL treatments | 11.70 - 115.16 |

| UHT Milk | Ultra-High Temperature | 172.5 ± 17.7 |

| Fermented Milk | Various Brands | 25.40 ± 5.2 to 1661.05 ± 89.9 |

Data sourced from multiple studies.[10][11]

Table 2: Furosine Content in Cereal and Meat Products

| Food Product | Processing Conditions | Furosine Content (mg/100 g protein) |

| Baby Cereals | Commercial Production | 293 to 3,180 |

| Durum Wheat Pasta | Commercial Drying | 107 to 506 |

| Corned Beef | Thermal Processing | 289.23 to 701.53 |

| Fresh Filata Pasta | Inject Steam Pasteurization | 24.72 ± 5.0 |

| Fresh Filata Pasta | Nascent Steam Pasteurization | 19.8 ± 2.6 |

Data sourced from multiple studies.[7][12][13][14]

Table 3: Furosine Content in Processed Ginseng

| Food Product | Processing Conditions | Furosine Content (g/kg protein) |

| Fresh Ginseng | Unprocessed | 3.35 |

| Dried Raw Ginseng | Air Heating (70°C, 36h) | 30.78 |

| Red Ginseng | Steaming and Drying | 9.63 - 15.69 (steaming) |

| Black Ginseng Concentrate | Extensive Processing | 42.28 |

Data sourced from a study on ginseng processing.[6]

Applications in Food Quality and Safety Assessment

The determination of furosine content is a valuable tool for:

-

Monitoring Thermal Processing: Furosine levels provide a reliable indication of the severity of heat treatment applied to foods. This is particularly important for processes like pasteurization and UHT treatment of milk, where achieving the correct temperature is critical for safety without excessive nutritional damage.[15]

-

Assessing Nutritional Damage: As a marker for lysine blockage, furosine quantification allows for the assessment of the reduction in the nutritional value of proteins in processed foods.[2]

-

Detecting Adulteration: In some cases, furosine analysis can be used to detect the fraudulent addition of reconstituted milk powder to fresh milk, as the powder will have undergone a more intense heat treatment.[16]

-

Optimizing Processing and Storage Conditions: By monitoring furosine levels, food manufacturers can optimize processing parameters (time, temperature) and storage conditions to minimize nutritional losses while ensuring product safety and quality.

Conclusion

Furosine dihydrochloride is an indispensable marker in the field of food science and technology for the assessment of food quality and safety. Its formation is intrinsically linked to the Maillard reaction, a ubiquitous process in thermally treated foods. The ability to accurately quantify furosine provides researchers and quality control professionals with a powerful tool to monitor and control the impact of processing on the nutritional integrity of food products. The standardized analytical methodologies, primarily based on HPLC, allow for reliable and reproducible measurements, contributing to the overall improvement of food quality and the development of healthier food products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. Determination of Furosine - Lifeasible [lifeasible.com]

- 6. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cerealsgrains.org [cerealsgrains.org]

- 8. agriscigroup.us [agriscigroup.us]

- 9. academic.oup.com [academic.oup.com]

- 10. agriscigroup.us [agriscigroup.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Biological Significance of Furosine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furosine, chemically Nε-(2-furoylmethyl)-l-lysine, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] While prevalent in a variety of heat-processed foods, furosine is more than a mere indicator of thermal processing; it possesses distinct biological activities with toxicological implications.[3][4] This technical guide provides a comprehensive overview of the biological significance of Furosine dihydrochloride, its mechanisms of action, and its potential relevance in toxicology and drug development. The information is curated for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.

Introduction

This compound is the hydrochloride salt of furosine, an amino acid derivative that has garnered significant attention from food chemists and biomedical researchers.[5][6] Its formation from the Amadori compound Nε-fructoselysine is a well-characterized marker of the extent of the Maillard reaction in foods.[1][6] Beyond its role as a quality indicator for processed foods such as milk products, honey, and cereals, furosine has been shown to exert adverse biological effects.[7][8] Studies have demonstrated its cytotoxicity and genotoxicity, with the liver and kidneys identified as primary target organs for its toxicity.[3][9] Furthermore, furosine can degrade to form advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes.[5][10]

Toxicological Profile

The toxicological effects of furosine have been investigated in both in vitro and in vivo models, revealing a range of adverse cellular and organ-level responses. High doses of furosine have been shown to induce cell apoptosis and activate inflammatory necrosis.[3][4]

In Vitro Cytotoxicity and Genotoxicity

Studies on various human cell lines have demonstrated the cytotoxic and genotoxic potential of furosine. The kidney (Hek-293) and liver (HepG2) cell lines have been identified as particularly sensitive to furosine exposure.[8][9]

Table 1: In Vitro Effects of Furosine on Human Cell Lines

| Cell Line | Effect | Concentration | Reference |

| Hek-293 (Kidney) | Significant reduction in cell viability | 50 mg/L | [8] |

| Hek-293 (Kidney) | Induction of DNA damage | 50 mg/L | [8] |

| HepG2 (Liver) | Reduction in cell viability | 50 mg/L | [8] |

| HepG2 (Liver) | Cell cycle arrest at S phase | 200 µM | [11] |

| SK-N-SH (Neuronal) | Reduction in cell viability | 100 mg/L (p < 0.05) | [8] |

| Caco-2 (Intestinal) | DNA damage | 800 mg/L | [8] |

Note: The Ames assay indicated that furosine does not have mutagenic effects on TA 100 and TA 1535 strains of Salmonella typhimurium.[8]

In Vivo Toxicity

Animal studies, primarily in mice, have corroborated the in vitro findings, highlighting the liver and kidneys as the main target organs for furosine toxicity.[3][9]

Table 2: In Vivo Effects of Furosine in Mice

| Parameter | Dosage | Observation | Reference |

| Body Weight | Not specified | Inhibition of weight gain | [3][9] |

| Liver Function | 0.24 g/kg b.w. | Significant changes in biochemical indicators | [3] |

| Kidney Function | 0.24 g/kg b.w. | Significant changes in biochemical indicators | [3] |

| Testicular Atrophy | 500 mg/kg per day | Increased testicular atrophy | [11] |

| Testosterone Levels | 500 mg/kg per day | Decreased testosterone levels | [11] |

| Liver Morphology | 0.5 g/kg for 42 days | Obvious edema, cytomorphosis, inflammatory cell infiltration, and hemorrhages | [12] |

Molecular Mechanisms of Action and Signaling Pathways